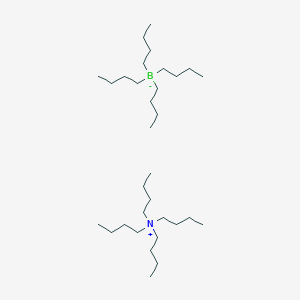

Tetrabutylammonium tetrabutylborate

Description

Properties

IUPAC Name |

tetrabutylazanium;tetrabutylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQGURIOJLNCGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456008 | |

| Record name | Tetrabutylammonium tetrabutylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23231-91-6 | |

| Record name | Tetrabutylammonium tetrabutylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrabutylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of tetrabutylammonium tetrabutylborate

An In-depth Technical Guide to the Physical Properties of Tetrabutylammonium Tetrabutylborate

Introduction: Unveiling a Unique Electrolyte

Tetrabutylammonium tetrabutylborate, often abbreviated as [Bu₄N][BBu₄], represents a fascinating class of ionic compounds known as "large-ion" or "Floppy" salts. Comprising a tetrabutylammonium cation and a tetrabutylborate anion, its structure is characterized by large, symmetric, and non-coordinating ions. These features bestow upon it a unique set of physical properties that make it an invaluable tool in specialized fields of chemical research. While not a mainstream pharmaceutical ingredient, its utility as a model compound in thermodynamic studies of ion solvation and as a high-performance supporting electrolyte in non-aqueous electrochemistry provides critical insights relevant to understanding ion behavior in complex systems.

This guide provides a comprehensive overview of the core physical properties of tetrabutylammonium tetrabutylborate, grounded in experimental data and authoritative literature. We will delve into its molecular structure, physicochemical characteristics, and spectroscopic signature, offering not just data, but the causal reasoning behind its behavior and the experimental methodologies required for its synthesis and validation.

Section 1: Molecular and Structural Properties

The fundamental identity and spatial arrangement of a molecule dictate its macroscopic properties. For [Bu₄N][BBu₄], its large size and symmetrical charge distribution are paramount.

Chemical Identity and Composition

The compound consists of two distinct ionic components: the tetrabutylammonium cation ([Bu₄N]⁺) and the tetrabutylborate anion ([BBu₄]⁻).[1]

| Property | Value | Source |

| IUPAC Name | tetrabutylazanium;tetrabutylboranuide | [1] |

| CAS Number | 23231-91-6 | [1][2] |

| Molecular Formula | C₃₂H₇₂BN | [1][2] |

| Molecular Weight | 481.7 g/mol | [1] |

| Exact Mass | 481.5757815 Da | [1] |

Crystal Structure Analysis

X-ray crystallography provides the definitive spatial arrangement of the ions in the solid state. Studies by Stilinović and Kaitner reveal a highly ordered structure.[1]

-

Crystal System: Tetragonal

-

Space Group: I 41/a :2

-

Unit Cell Dimensions: a = 18.9089 Å, c = 10.5803 Å

-

Volume: 3782.9 ų

Expert Insight: The tetragonal crystal system and the specific space group indicate a high degree of symmetry in how the large, bulky ions pack together. The large unit cell volume is a direct consequence of the significant size of the constituent ions. This inefficient packing contributes to its solubility in organic solvents and its relatively low melting point compared to inorganic salts. The structure consists of discrete [Bu₄N]⁺ cations and [BBu₄]⁻ anions, with electrostatic forces being the primary interaction. The long butyl chains will exhibit significant van der Waals interactions, influencing the overall lattice energy.

Section 2: Physicochemical Properties

The physical state, melting behavior, and solubility of [Bu₄N][BBu₄] are critical parameters for its practical application in any experimental setting.

| Property | Value | Remarks | Source |

| Appearance | White crystalline solid | Expected morphology for a pure ionic compound. | [3] |

| Melting Point | 106–113 °C | Literature values vary, with highly purified samples melting at 112.5–113 °C. Lower ranges (106-109 °C) may indicate impurities.[2] | [2] |

| Solubility | Low in Water | Precipitates from aqueous solutions during synthesis. | |

| Soluble in Organic Solvents | Expected to be soluble in solvents like acetonitrile, methanol, and dichloromethane, similar to other tetrabutylammonium salts.[4] | [4] |

The Criticality of the Melting Point

The melting point is a primary indicator of purity for crystalline solids. For [Bu₄N][BBu₄], literature reports a notable range.[2] Early syntheses were often plagued by persistent tetrabutylammonium salt impurities that were difficult to remove by simple recrystallization. The sharper, higher melting point of 112.5–113 °C was achieved only after rigorous purification by flash chromatography.

Trustworthiness Principle: When utilizing this compound, researchers should consider a melting point below 112 °C as a potential indicator of impurities. Verifying the melting point against a highly pure standard is a crucial self-validating step in any experimental protocol involving this salt.

Section 3: A Guide to Spectroscopic Characterization

Confirming the identity and purity of [Bu₄N][BBu₄] requires a multi-faceted spectroscopic approach. While a complete public database spectrum for the combined salt is scarce, we can predict the expected features based on the known spectra of its components and related structures.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the numerous C-H bonds in the butyl chains.

-

~2870–2960 cm⁻¹: Strong, sharp peaks corresponding to the symmetric and asymmetric C-H stretching of the CH₂, and CH₃ groups.

-

~1465 cm⁻¹: A distinct peak for CH₂ scissoring vibrations.

-

~1380 cm⁻¹: A peak for CH₃ symmetric bending. The B-C bond vibrations of the anion are expected in the lower frequency region of the spectrum. The overall spectrum will closely resemble that of other tetrabutylammonium salts like TBABr or TBAI.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and purity.

-

¹H NMR: The proton spectrum will show overlapping multiplets characteristic of the butyl chains.

-

A triplet around 0.9 ppm (the terminal CH₃ groups).

-

A multiplet around 1.3-1.6 ppm (the two internal CH₂ groups).

-

A triplet around 3.0-3.2 ppm (the CH₂ group adjacent to the nitrogen in the cation).

-

Signals for the CH₂ groups on the anion will be further upfield. The key to confirming purity is the precise integration of these regions and the absence of any extraneous signals (e.g., from residual solvents or other alkyl groups).[7][8]

-

-

¹³C NMR: The carbon spectrum provides clearer resolution of the individual carbon atoms.

-

Four distinct signals are expected for the butyl chain on the cation. PubChem data for the [Bu₄N]⁺ cation shows peaks at approximately 13.6, 19.6, 23.9, and 58.4 ppm.[9]

-

Four corresponding signals are expected for the butyl groups on the borate anion, likely shifted due to the different central atom.

-

-

¹¹B NMR: This is a definitive test for the borate anion. A single, broad resonance is expected, characteristic of a tetracoordinate boron atom. Its chemical shift will confirm the [BR₄]⁻ structure.

Section 4: Experimental Protocols

The synthesis and purification of [Bu₄N][BBu₄] require careful execution to ensure high purity, as highlighted by the challenges documented in the literature.

High-Yield Synthesis and Purification Workflow

This protocol is adapted from the robust method developed by Arnett et al.[10]

Step 1: Preparation of Lithium Tetrabutylborate.

-

In an inert atmosphere (e.g., argon or nitrogen), dissolve tributylborane in an appropriate anhydrous solvent like THF.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of n-butyllithium in hexanes.

-

Causality: This is a standard nucleophilic addition reaction where the butyl anion from n-BuLi attacks the electrophilic boron center of tributylborane, forming the lithium tetrabutylborate salt. The inert atmosphere and anhydrous conditions are critical as organolithium reagents react vigorously with water and oxygen.

Step 2: Precipitation of the Product.

-

Prepare a separate aqueous solution of tetrabutylammonium bromide ([Bu₄N]Br).

-

Slowly add the lithium tetrabutylborate solution from Step 1 to the aqueous [Bu₄N]Br solution with vigorous stirring.

-

A white precipitate of tetrabutylammonium tetrabutylborate will form immediately.

-

Causality: This is a salt metathesis reaction. [Bu₄N][BBu₄] has very low solubility in water due to its large, nonpolar nature, causing it to precipitate out of the aqueous solution, driving the reaction to completion.

Step 3: Isolation and Initial Wash.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with copious amounts of deionized water to remove the soluble byproducts (LiBr).

Step 4: Definitive Purification via Flash Chromatography.

-

Dissolve the crude product in a minimal amount of a nonpolar solvent.

-

Perform flash chromatography on a silica gel column.

-

Elute with a solvent system (e.g., acetone/petroleum ether mixtures) that allows the less polar [Bu₄N][BBu₄] to elute first, separating it from more polar residual starting materials or byproducts.

-

Causality: This step is essential for achieving the highest purity. Simple recrystallization is often insufficient to remove co-precipitated tetrabutylammonium salts with small anions. The difference in polarity between the large [BBu₄]⁻ anion and smaller, more polar anions allows for effective separation on silica gel.

Step 5: Final Recrystallization and Validation.

-

Recrystallize the purified product from a suitable solvent (e.g., acetone).

-

Dry the final product under vacuum.

-

Confirm purity via melting point analysis (target: 112.5–113 °C) and NMR spectroscopy.

Caption: Synthesis and Purification Workflow for [Bu₄N][BBu₄].

Section 5: The Link Between Physical Properties and Applications

The unique physical characteristics of [Bu₄N][BBu₄] are directly responsible for its utility in specific scientific domains.

Supporting Electrolyte in Electrochemistry

Tetrabutylammonium salts are mainstays in non-aqueous electrochemistry.[11] Their large ionic radii and the delocalized charge on the central nitrogen atom result in weak ion-pairing and high ionic mobility in organic solvents. This ensures high conductivity of the electrolyte solution.[11][12] Furthermore, the aliphatic C-H bonds are electrochemically robust, meaning they are not easily oxidized or reduced. This stability results in a wide electrochemical potential window, allowing researchers to study redox processes at extreme potentials without interference from the electrolyte itself.[12][13]

Model Compound for Thermodynamic Studies

The salt's symmetry, large size, and the "buried" nature of the central charges on the N⁺ and B⁻ atoms make it an almost ideal "non-coordinating" salt. It is used extensively in studies of the thermodynamics of ion solvation. By measuring properties like heats of solution in various solvents, researchers can probe the fundamental interactions between ions and solvent molecules without strong, specific coordination effects that would be present with smaller ions like Li⁺ or Cl⁻.

Caption: Relationship between physical properties and applications.

Section 6: Safety and Handling

As a laboratory chemical, proper handling of tetrabutylammonium tetrabutylborate is essential.

-

GHS Hazards: The compound is classified as an irritant.[1][14]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling:

-

Work in a well-ventilated area or a fume hood to avoid inhaling dust.[15]

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[14][15]

-

Store in a cool, dry place in a tightly sealed container.[17]

-

Conclusion

Tetrabutylammonium tetrabutylborate is more than just a chemical compound; it is a precisely designed tool for scientific inquiry. Its physical properties—a moderately low melting point, solubility in organic media, and most importantly, its large, symmetric, and non-coordinating ionic nature—are directly responsible for its value. Understanding these properties and the rigorous experimental protocols required to ensure its purity is paramount for any researcher intending to leverage its unique characteristics in the fields of electrochemistry, thermodynamics, or materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16028, Tetrabutylammonium. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11123692, Tetrabutylammonium tetrabutylborate. Retrieved from [Link].

-

Uvarov, N. F., & Ponomareva, V. G. (2019). Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate. MDPI. Retrieved from [Link].

-

Wikipedia (n.d.). Tetrabutylammonium bromide. Retrieved from [Link].

- Arnett, E. M., et al. (1990). A Facile High-Yield Synthesis and Purification of Tetrabutylammonium Tetrabutylborate. The Journal of Organic Chemistry. (Sci-Hub proxy link).

-

Roy, M. N., & Roy, R. (2010). Electrical Conductances of Tetrabutylammonium Bromide, Sodium Tetraphenylborate, and Sodium Bromide in Methanol (1) + Water (2) Mixtures. ResearchGate. Retrieved from [Link].

-

Angene Chemical (n.d.). Tetrabutylammonium tetrabutylborate Safety Data Sheet. Retrieved from [Link].

-

ResearchGate (n.d.). The IR spectra of DES (a), tetrabutylammonium bromide (b) and octanoic acid (c). Retrieved from [Link].

-

Arnett, E. M., et al. (1990). A Facile High-Yield Synthesis and Purification of Tetrabutylammonium Tetrabutylborate. ACS Publications. Retrieved from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: Tetrabutylammonium bromide. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation-Peroxidation. Retrieved from [Link].

-

NIST (n.d.). Tetra-n-butylammonium iodide. NIST Chemistry WebBook. Retrieved from [Link].

-

Cole-Parmer (n.d.). Material Safety Data Sheet - Tetrabutylammonium Bromide, 99%. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TBAB: Enabling Advancements in Ionic Liquids and Electrochemistry. Retrieved from [Link].

Sources

- 1. Tetrabutylammonium tetrabutylborate | C32H72BN | CID 11123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetra-n-butylammonium iodide [webbook.nist.gov]

- 7. Tetrabutylammonium bromide(1643-19-2) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. What is the role of Tetrabutylammonium Bromide in electrochemistry? - Blog [chemkente.com]

- 14. angenechemical.com [angenechemical.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

synthesis and purification of tetrabutylammonium tetrabutylborate.

An In-Depth Technical Guide to the Synthesis and Purification of Tetrabutylammonium Tetrabutylborate

Executive Summary

Tetrabutylammonium tetrabutylborate, [N(C₄H₉)₄][B(C₄H₉)₄], stands as a compound of significant interest in physical organic and electrochemical research. Its large, symmetric, and non-coordinating ions make it an exemplary supporting electrolyte and a valuable tool for studies in ion solvation thermodynamics. However, the utility of this salt is critically dependent on its purity, the achievement of which has historically presented considerable challenges. Commercial availability has been inconsistent, and literature has reported low-yield syntheses and persistent impurities that are difficult to remove through simple recrystallization.

This guide, intended for researchers and chemical development professionals, provides a comprehensive, field-proven methodology for the synthesis and purification of tetrabutylammonium tetrabutylborate in high yield and exceptional purity. We will detail a robust two-step synthetic pathway and a multi-stage purification protocol centered around flash chromatography—the critical step for removing tenacious impurities. Each section explains the causality behind the procedural choices, ensuring a deep understanding of the methodology. The protocols are supported by characterization data, safety protocols, and visual workflows to create a self-validating and easily replicable guide.

Introduction: The Compound and Its Significance

Tetrabutylammonium tetrabutylborate is a quaternary ammonium salt composed of a tetrabutylammonium cation and a tetrabutylborate anion. The sheer bulk and tetrahedral symmetry of these ions minimize specific ion-pairing and solvation effects, making the salt behave more ideally in solution. This property is paramount in electrochemistry, where it is used as a supporting electrolyte to increase the conductivity of non-aqueous solutions while remaining electrochemically inert over a wide potential window.

Table 1: Physicochemical Properties of Tetrabutylammonium Tetrabutylborate

| Property | Value | Reference |

| Molecular Formula | C₃₂H₇₂BN | |

| Molecular Weight | 481.7 g/mol | |

| Appearance | Colorless crystalline needles | |

| Melting Point | 112.5-113 °C (High Purity) | |

| CAS Number | 23231-91-6 |

The primary challenge in working with this compound is not its synthesis per se, but achieving the high degree of purity required for sensitive applications. Trace impurities, particularly other tetrabutylammonium salts, can significantly alter electrochemical behavior or thermodynamic measurements. The methodology presented herein directly addresses this challenge.

Synthesis: A High-Yield, Two-Step Approach

The synthesis proceeds via a straightforward, two-step process: the formation of a lithium tetrabutylborate intermediate, followed by a salt metathesis reaction with tetrabutylammonium bromide in an aqueous medium.

Principle and Rationale

-

Formation of the Borate Anion: Tributylborane, a neutral boron compound, is reacted with n-butyllithium. The butyl anion from the organolithium reagent acts as a nucleophile, attacking the electron-deficient boron center of tributylborane. This forms the stable, tetra-coordinate lithium tetrabutylborate salt. This reaction must be conducted under an inert atmosphere as organolithium reagents are pyrophoric and can react with atmospheric oxygen and moisture.

-

Salt Metathesis and Precipitation: The lithium tetrabutylborate intermediate is dissolved in water and reacted with an aqueous solution of tetrabutylammonium bromide. Due to its large, lipophilic ions, tetrabutylammonium tetrabutylborate is significantly less soluble in water than lithium bromide. This dramatic difference in solubility drives the reaction forward, causing the desired product to precipitate immediately from the solution as a thick slurry, enabling a high-yield recovery of the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of crude tetrabutylammonium tetrabutylborate.

Detailed Experimental Protocol

Part A: Synthesis of Lithium Tetrabutylborate

-

Inert Atmosphere Setup: Assemble a large Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Purge the entire apparatus thoroughly with dry nitrogen gas. Maintain a positive pressure of nitrogen throughout this part of the synthesis.

-

Reagent Addition: Charge the Schlenk flask with 0.15 mol of tributylborane (1.0 M solution in diethyl ether). In the dropping funnel, place 0.15 mol of n-butyllithium (e.g., 2.5 M solution in hexane, diluted to 1.0 M with additional dry hexane).

-

Reaction: Add the n-butyllithium solution dropwise to the stirred tributylborane solution over a period of 1 hour. The reaction is exothermic, and the solution will become warm.

-

Concentration: Once the addition is complete, remove the dropping funnel and concentrate the solution under vacuum to a volume of less than 100 mL.

-

Crystallization and Isolation: Place the concentrated solution in a -40 °C freezer until a solid mass forms. Add sufficient hexane to create a slurry. Gently warm the slurry under vacuum to remove the solvent until a thick coating remains on the flask walls (approx. 2 hours).

-

Aqueous Dissolution: Add 150 mL of degassed, deionized water to the flask. The solid lithium tetrabutylborate will dissolve to form a cloudy solution. This solution can now be handled under a normal atmosphere.

Part B: Precipitation of Tetrabutylammonium Tetrabutylborate

-

Prepare Cation Solution: In a separate beaker, prepare a solution of tetrabutylammonium bromide (0.15 mol) in 40 mL of distilled water.

-

Precipitation: Add the tetrabutylammonium bromide solution to the stirred lithium tetrabutylborate solution all at once. A voluminous white precipitate will form immediately.

-

Washing: Shake the resulting thick slurry to ensure complete mixing. Collect the solid product by filtration and wash it thoroughly with three 1 L portions of distilled water. This step is crucial to remove the bulk of the lithium bromide byproduct.

-

Drying: Dry the collected solid under vacuum to yield the crude product. A yield of approximately 89-90% can be expected. A yellow tinge in the dried product indicates insufficient washing.

Safety and Handling

Table 2: Safety Information for Key Reagents

| Reagent | Key Hazards | Handling Precautions |

| n-Butyllithium | Pyrophoric (ignites spontaneously in air), water-reactive, corrosive | Handle under inert atmosphere (N₂ or Ar). Use syringe/cannula techniques. Wear fire-retardant lab coat, safety glasses, and gloves. |

| Tributylborane | Flammable liquid, water-reactive | Handle under inert atmosphere. Keep away from ignition sources. |

| Hexane / Diethyl Ether | Highly flammable liquids, vapor may form explosive mixtures with air | Use in a well-ventilated fume hood. Ground all equipment. Keep away from heat and open flames. |

| Tetrabutylammonium Bromide | Irritant (skin, eyes, respiratory) | Avoid dust formation. Wear gloves, safety glasses, and a lab coat. |

Purification: Achieving Analytical-Grade Purity

While the synthesis provides a high crude yield, this product is not suitable for sensitive applications. Simple recrystallization is ineffective at removing a persistent, more polar tetrabutylammonium salt impurity. A two-step purification process involving flash chromatography followed by recrystallization is essential.

The Rationale for Multi-Step Purification

The key insight is that the desired product, [NBu₄][BBu₄], is significantly less polar than the primary impurity. This difference in polarity allows for a clean separation using silica gel chromatography. The subsequent recrystallization step serves to remove any minor impurities introduced during chromatography and to produce large, well-ordered crystals suitable for final use.

Purification Workflow Diagram

Caption: Workflow for the purification of tetrabutylammonium tetrabutylborate.

Detailed Purification Protocol

Step 1: Flash Column Chromatography

-

Prepare the Column: Select a suitable glass chromatography column and pack it with silica gel (230-400 mesh) as a slurry in the elution solvent. The recommended eluent is 30% acetone in petroleum ether.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the 30% acetone/petroleum ether mixture, applying positive pressure (flash chromatography).

-

Fraction Collection and Monitoring: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). The less polar product will elute more rapidly than the more polar impurity.

-

Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield a white solid.

Step 2: Final Recrystallization

-

Dissolution: Dissolve the solid obtained from chromatography in a minimum amount of hot isopropyl ether.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer. Large, colorless crystalline needles will form.

-

Isolation and Drying: Collect the crystals by filtration and dry them thoroughly under high vacuum. The final product should be stored in a desiccator to prevent moisture absorption.

Characterization and Quality Control

Rigorous analysis of the final product is essential to confirm its identity and purity.

Table 3: Expected Analytical Data for Pure Tetrabutylammonium Tetrabutylborate

| Analysis Technique | Expected Result |

| Melting Point | 112.5-113 °C (sharp) |

| ¹H NMR (acetone-d₆) | δ -0.02 (m, 2H), 0.83 (t, J=8.8 Hz, 3H), 0.99 (t, J=8.8 Hz, 3H), 1.17 (m, 4H), 1.44 (m, 2H), 1.84 (m, 2H), 3.46 (m, 2H) |

| Elemental Analysis | Calculated for C₃₂H₇₂NB: C, 79.78%; H, 15.06%; N, 2.91%. Found: C, 79.94%; H, 15.11%; N, 3.01% |

-

Melting Point: A sharp melting point within the specified range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

-

NMR Spectroscopy: ¹H NMR is the most powerful tool for structural confirmation and purity assessment. The spectrum should be clean, with correct chemical shifts and integrations for all proton signals. The absence of extraneous peaks is critical.

-

TLC: During purification, TLC provides a quick and effective way to distinguish the product from impurities and to identify the pure fractions to be combined.

Conclusion

The synthesis and purification of tetrabutylammonium tetrabutylborate need not be a low-yield or frustrating endeavor. By following the robust, two-step synthesis outlined in this guide, a high yield of crude product can be reliably obtained. The critical element for achieving the analytical-grade purity required for sensitive research applications is the meticulous application of flash column chromatography to remove persistent polar impurities, followed by a final recrystallization. This methodology provides a clear and validated pathway for any research laboratory to produce multigram quantities of this valuable chemical compound.

References

-

Hoff, R. H., & Hengge, A. C. (1997). A Facile High-Yield Synthesis and Purification of Tetrabutylammonium Tetrabutylborate. The Journal of Organic Chemistry. [Link]

-

Möller Chemie. (n.d.). Safety data sheet: Tetrabutylammonium bromide (TBAB). [Link]

-

Mishchenko, A. M., et al. (2024). A new convenient method for preparing tetrabutylammonium closo-dodecaborate. Organic and Pharmaceutical Chemistry Journal. [Link]

-

The Journal of Organic Chemistry. (n.d.). A Facile High-Yield Synthesis and Purification of Tetrabutylammonium Tetrabutylborate. [Link]

-

SpectraBase. (n.d.). Tetrabutylammonium tetrabutylborate. [Link]

-

PubChem. (n.d.). Tetrabutylammonium tetrabutylborate. [Link]

-

ResearchGate. (n.d.). A new convenient method for preparing tetrabutylammonium closo-dodecaborate. [Link]

-

Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]

-

ResearchGate. (n.d.). 11 B NMR spectra of Bu4NBH4 pyrolysis products. [Link]

-

Wikipedia. (n.d.). Sodium tetrapropylborate. [Link]

-

ResearchGate. (2015). What is the role of Tetra butylammonium cation (TBA +) in the cyclic voltammetry?[Link]

-

National Institutes of Health. (n.d.). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). TBAB: Enabling Advancements in Ionic Liquids and Electrochemistry. [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. [Link]

-

ResearchGate. (n.d.). Tetrabutylammonium Tetrabutylborate structure. [Link]

-

Reddit. (2022). Best way to remove Tetrabutylammonium bromide from air sensitive product?[Link]

-

Wikipedia. (n.d.). Tetrabutylammonium. [Link]

-

National Institutes of Health. (n.d.). Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes. [Link]

-

Chemistry Stack Exchange. (2016). Removal of tetrabutylammonium from an organic reaction. [Link]

-

Wikipedia. (n.d.). Sodium tetraphenylborate. [Link]

-

The Royal Society of Chemistry. (n.d.). Protonation activates anion binding and alters binding selectivity in new inherently fluorescent 2,6-bis(2- anilinoethynyl)pyridine bisureas. [Link]

-

ResearchGate. (n.d.). Preparation of electronic tetrabutylammonium hydroxide by ion-exchange membrane electrolysis. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. [Link]

- Google Patents. (1985).

-

PubChem. (n.d.). Tetrabutylammonium. [Link]

-

Houben-Weyl. (n.d.). Preparation and Reactions of Sodium Tetrafluoroborate and Potassium Tetrafluoro borate. [Link]

-

IC-Unicamp. (n.d.). Synthesis and Crystal Structure of a New Modification of Sodium Tetrahydroxyborate NaB(OH)4. [Link]

-

Wiley Online Library. (2023). GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin. [Link]

-

ResearchGate. (n.d.). Electrochemical Treatment of Industrial Wastewater Degrading Tetrabutylammonium Bromide Using a Quasidivided Cell Design. [Link]

An In-depth Technical Guide to the Solubility of Tetrabutylammonium Tetrabutylborate in Various Solvents

Introduction

Tetrabutylammonium tetrabutylborate, often abbreviated as [NBu4][BBu4], is a quaternary ammonium salt that has garnered significant interest in various fields of chemical research and development. Its unique structure, consisting of a large, sterically hindered tetrabutylammonium cation and a similarly bulky, weakly coordinating tetrabutylborate anion, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of the solubility of tetrabutylammonium tetrabutylborate in a range of common organic solvents, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound is paramount for its effective utilization as a non-coordinating electrolyte, a phase-transfer catalyst, and in other specialized applications where the nature of the solvent-solute interaction is critical.

Physicochemical Properties of Tetrabutylammonium Tetrabutylborate

A fundamental understanding of the physicochemical properties of tetrabutylammonium tetrabutylborate is essential for interpreting its solubility behavior.

-

Molecular Formula: C32H72BN[1]

-

Molecular Weight: 481.7 g/mol [1]

-

Appearance: Typically a white to off-white crystalline solid.

-

Structure: Composed of a central nitrogen atom tetrahedrally bonded to four n-butyl groups in the cation ([N(C4H9)4]+) and a central boron atom tetrahedrally bonded to four n-butyl groups in the anion ([B(C4H9)4]-).[1]

Caption: Molecular structure of Tetrabutylammonium Tetrabutylborate.

Theoretical Principles of Solubility

The solubility of a substance is governed by the interplay of intermolecular forces between the solute and the solvent, as well as the energy required to overcome the solute's crystal lattice energy. For ionic compounds, the principle of "like dissolves like" is a useful starting point, where polar solvents tend to dissolve polar or ionic solutes, and nonpolar solvents dissolve nonpolar solutes. However, the case of tetrabutylammonium tetrabutylborate is more nuanced due to its unique structure.

Several key factors contribute to the solubility profile of this salt:

-

Large, Nonpolar Ions: Both the tetrabutylammonium cation and the tetrabutylborate anion are characterized by the presence of four n-butyl chains. These long alkyl chains create a significant nonpolar or "lipophilic" character around the ionic centers. This extensive nonpolar surface area enhances the solubility of the salt in nonpolar and weakly polar organic solvents through van der Waals interactions. Conversely, the hydrophobic nature of the butyl groups leads to poor solubility in highly polar, protic solvents like water.

-

Weak Interionic Forces (Low Lattice Energy): The large size and diffuse charge of both the cation and the anion result in relatively weak electrostatic interactions between them in the crystal lattice. This low lattice energy means that less energy is required to separate the ions and solvate them, which generally favors dissolution.

-

Weakly Coordinating Anion: The tetrabutylborate anion is considered weakly coordinating. This means it has a low tendency to form strong coordinate bonds with solvent molecules or other species in solution. This property is highly desirable in many chemical reactions where a "naked" or unencumbered cation is required.

Solubility Profile of Tetrabutylammonium Tetrabutylborate

| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility of [NBu4][BBu4] | Quantitative Data for [NBu4][BF4] ( g/100 mL) |

| Polar Aprotic | Acetonitrile | CH3CN | Soluble | 10[2] |

| Acetone | (CH3)2CO | Soluble | Soluble[2] | |

| Dimethylformamide (DMF) | (CH3)2NCHO | Soluble | Soluble[2] | |

| Dimethyl Sulfoxide (DMSO) | (CH3)2SO | Soluble | Soluble[2] | |

| Polar Protic | Methanol | CH3OH | Soluble | 10[2] |

| Ethanol | C2H5OH | Soluble | 10[2] | |

| Water | H2O | Insoluble | Slightly Soluble[2] | |

| Nonpolar/Weakly Polar | Dichloromethane | CH2Cl2 | Soluble | Soluble[2] |

| Tetrahydrofuran (THF) | C4H8O | Soluble | - | |

| Toluene | C7H8 | Soluble | Slightly soluble (for TBAB)[3] | |

| Hexane | C6H14 | Sparingly Soluble to Insoluble | - |

Experimental Determination of Solubility: Isothermal Gravimetric Method

For applications requiring precise solubility data, the isothermal gravimetric method is a reliable and straightforward technique. This method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature, and then determining the mass of the dissolved solute in a known mass of the solution.

Materials and Equipment

-

Tetrabutylammonium tetrabutylborate

-

Solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or temperature-controlled magnetic stirrer

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible)

-

Pre-weighed weighing bottles or vials

Experimental Protocol

Caption: Workflow for the Isothermal Gravimetric Method.

-

Preparation of the Saturated Solution:

-

Add an excess amount of tetrabutylammonium tetrabutylborate to a known volume of the chosen solvent in a vial with an airtight seal. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vial in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. The exact equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid becomes constant.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter to prevent any solid particles from being transferred.

-

Transfer the filtered saturated solution to a pre-weighed, airtight weighing bottle or vial and securely seal it.

-

-

Gravimetric Analysis:

-

Weigh the sealed container with the saturated solution to determine the total mass of the solution.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating. Care should be taken to avoid any loss of the solid solute due to splattering.

-

Dry the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved. This indicates that all the solvent has been removed.

-

Weigh the container with the dried solid residue.

-

-

Calculation of Solubility:

-

The mass of the saturated solution is the difference between the weight of the container with the solution and the weight of the empty container.

-

The mass of the dissolved tetrabutylammonium tetrabutylborate is the difference between the final weight of the container with the dried solid and the weight of the empty container.

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

-

Applications Related to Solubility

The unique solubility profile of tetrabutylammonium tetrabutylborate makes it a valuable reagent in several applications:

-

Non-aqueous Electrochemistry: Its solubility in a wide range of polar aprotic organic solvents, coupled with its nature as a weakly coordinating electrolyte, makes it an excellent supporting electrolyte in non-aqueous electrochemical studies.

-

Phase-Transfer Catalysis: The lipophilic nature of the tetrabutylammonium cation allows it to transport the tetrabutylborate anion (or other anions in different applications) from an aqueous phase to an organic phase, facilitating reactions between reactants that are soluble in different immiscible phases.

-

Homogeneous Catalysis: In reactions where a non-coordinating anion is required to avoid interference with a catalytic center, the solubility of tetrabutylammonium tetrabutylborate in nonpolar organic solvents is a significant advantage.

Conclusion

Tetrabutylammonium tetrabutylborate exhibits a distinctive solubility profile, characterized by good solubility in a broad range of polar aprotic and weakly polar organic solvents, and poor solubility in water. This behavior is a direct consequence of its unique ionic structure, which combines large, nonpolar alkyl chains with weak interionic forces. While quantitative solubility data remains sparse in the literature, the provided qualitative assessment and the detailed experimental protocol for the isothermal gravimetric method offer a solid foundation for researchers and professionals to effectively utilize this versatile salt in their work. A thorough understanding of its solubility is crucial for optimizing reaction conditions, designing new experimental systems, and advancing the applications of this important chemical compound.

References

- [Link to a relevant scientific paper or database discussing solubility of ionic liquids]

- [Link to a relevant scientific paper or database discussing physicochemical properties of non-coordin

- [Link to a relevant scientific paper or database discussing isothermal gravimetric method for solubility determin

-

PubChem. (n.d.). Tetrabutylammonium tetrabutylborate. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Tetrabutylammonium bromide. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylammonium Tetrabutylborate ([NBu4][BBu4])

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Thermal Characterization in Advanced Material Science

Tetrabutylammonium tetrabutylborate, [NBu4][BBu4], represents a class of bulky ionic liquids with significant potential in various applications, including as electrolytes in electrochemical devices and as non-coordinating salts in catalysis. The operational window and safety of these applications are fundamentally dictated by the material's thermal stability. A thorough understanding of its decomposition behavior under thermal stress is, therefore, not merely an academic exercise but a prerequisite for its reliable implementation. This guide provides a comprehensive framework for evaluating the thermal stability of [NBu4][BBu4], grounded in established principles of physical organic chemistry and thermal analysis. While direct, comprehensive literature on [NBu4][BBu4] is nascent, this document synthesizes knowledge from analogous structures to present a predictive and actionable methodology for its characterization.

Predicted Thermal Stability and Decomposition Pathways of [NBu4][BBu4]

The thermal decomposition of an ionic liquid is a complex process governed by the interplay of the cation and anion stabilities and their interaction. For [NBu4][BBu4], we must consider the individual degradation pathways of the tetrabutylammonium cation and the tetrabutylborate anion.

The Tetrabutylammonium Cation: A Predictable Degradation

The thermal decomposition of tetrabutylammonium ([NBu4]+) salts is well-documented and primarily proceeds via a Hofmann elimination reaction.[1] This E2 elimination pathway involves the abstraction of a β-hydrogen from one of the butyl chains by a basic species, leading to the formation of tributylamine, 1-butene, and a proton. The basicity can originate from the anion itself or from impurities within the salt.

Given the non-basic nature of the [BBu4]- anion, the decomposition of the [NBu4]+ cation is likely to be the primary determinant of the overall thermal stability of the salt, a common characteristic of many tetrabutylammonium-based ionic liquids.[2] The general stability of tetrabutylammonium salts often exceeds 300°C, though this is highly dependent on the nature of the anion.[2]

The Tetrabutylborate Anion: Postulated Decomposition

The thermal decomposition of the tetrabutylborate ([BBu4]-) anion is less characterized in the literature compared to its cationic counterpart. However, based on the principles of organoboron chemistry, we can postulate a likely degradation pathway. The boron-carbon bond is relatively strong, suggesting that the anion may exhibit considerable thermal stability.

Decomposition, when it occurs, could proceed through several mechanisms:

-

Radical Homolysis: At elevated temperatures, homolytic cleavage of the boron-carbon bond could generate butyl radicals and a tributylborane radical anion. These highly reactive species would then undergo further reactions, such as hydrogen abstraction or disproportionation, to form a variety of hydrocarbon products.

-

Hydride Elimination: Although less common for tetraalkylborates, if any β-hydrides are present on the butyl groups, a pathway analogous to hydroboration-elimination could occur, though this is less likely than C-B bond cleavage.

-

Interaction with Cation Decomposition Products: The decomposition of the [BBu4]- anion may be initiated or accelerated by the products of the cation's decomposition. For instance, the proton generated from the Hofmann elimination could react with the [BBu4]- anion.

A Unified Decomposition Mechanism

Considering both components, a plausible multi-step decomposition mechanism for [NBu4][BBu4] is proposed. The initiation is likely the Hofmann elimination of the [NBu4]+ cation. The resulting tributylamine and 1-butene are the initial volatile products. The proton generated can then protonate the [BBu4]- anion, leading to the formation of tributylborane and butane.

Experimental Characterization of Thermal Stability

To experimentally validate the predicted thermal behavior and quantify the stability of [NBu4][BBu4], a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is paramount for determining the onset of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

-

Sample Preparation: Accurately weigh 5-10 mg of the [NBu4][BBu4] sample into an inert TGA pan (e.g., alumina or platinum). Ensure the sample is pure and dry, as impurities like water or residual solvents can significantly affect the results.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, for example, 30°C.

-

Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature where the decomposition is complete (e.g., 600°C).

-

-

Data Analysis:

-

The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) , which is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) provides the temperature of the maximum rate of mass loss (Tpeak ).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Sample Preparation: Accurately weigh 2-5 mg of the [NBu4][BBu4] sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference. The hermetic seal is crucial to contain any volatile decomposition products.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Subject the sample and reference to a controlled temperature program, typically a linear heating ramp (e.g., 10°C/min) over the desired temperature range.

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to thermal events. The decomposition of [NBu4][BBu4] is expected to be an endothermic process. The peak area can be integrated to determine the enthalpy of decomposition.

-

Predicted and Comparative Thermal Data

While specific experimental data for [NBu4][BBu4] is not yet widely available, we can place its expected thermal stability in the context of other tetrabutylammonium salts. The bulky, non-coordinating nature of the tetrabutylborate anion is expected to lead to a relatively high thermal stability, likely comparable to or exceeding that of salts with other large, non-coordinating anions like hexafluorophosphate or tetrafluoroborate.

| Tetrabutylammonium Salt | Anion | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |

| [NBu4][BBu4] (Predicted) | [BBu4]⁻ | ~300 - 350 | >350 | N/A |

| Tetrabutylammonium Bromide | Br⁻ | ~285 | 320 | [3] |

| Tetrabutylammonium Chloride | Cl⁻ | ~250 | Not Specified | [3] |

| Tetrabutylammonium Perchlorate | ClO₄⁻ | Not Specified | ~291 | [3] |

| Tetrabutylammonium Hexafluorophosphate | PF₆⁻ | ~350 | ~370 | [3] |

| Tetrabutylammonium Tetrafluoroborate | BF₄⁻ | ~360 | ~380 | [3] |

Note: The data for [NBu4][BBu4] is predictive and requires experimental verification. The data for other salts is compiled from various sources and should be used for comparative purposes with caution, as experimental conditions may vary.[3]

Conclusion and Future Outlook

This technical guide provides a foundational understanding of the expected thermal stability and decomposition of tetrabutylammonium tetrabutylborate. The proposed decomposition mechanism, centered around the Hofmann elimination of the cation, offers a chemically sound starting point for more detailed mechanistic studies. The provided experimental protocols for TGA and DSC outline a clear path for the empirical determination of the thermal properties of [NBu4][BBu4].

For researchers and developers, the key takeaway is the necessity of rigorous thermal analysis to define the safe operating limits of any application involving [NBu4][BBu4]. Future work should focus on obtaining precise TGA and DSC data for this compound and identifying the decomposition products through techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) to validate and refine the proposed decomposition mechanism. Such data will be invaluable for the rational design and implementation of next-generation technologies leveraging the unique properties of this ionic liquid.

References

- (PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate - ResearchGate. (2015).

- comparative analysis of thermal stability of different tetrabutylammonium salts - Benchchem. (n.d.).

- Thermal Properties and Ionic Conductivity of Tetra-n-Butylammonium Perchlorate - MDPI. (n.d.).

- Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application - MDPI. (n.d.).

- CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents. (n.d.).

- (PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate - ResearchGate. (2015).

Sources

An In-Depth Technical Guide to Tetrabutylammonium Tetrabutylborate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of tetrabutylammonium tetrabutylborate, a unique quaternary ammonium salt. With a focus on practical applications for researchers, scientists, and drug development professionals, this document delves into its core properties, a detailed and validated synthesis protocol, and its emerging applications, particularly in the realm of electrochemistry and as a specialized non-coordinating electrolyte.

Core Compound Identification and Properties

Tetrabutylammonium tetrabutylborate is a large, lipophilic salt composed of a tetrabutylammonium cation and a tetrabutylborate anion. Its structure and properties are primarily dictated by the bulky and non-coordinating nature of both the cation and the anion.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23231-91-6 | [1] |

| Molecular Formula | C₃₂H₇₂BN | [1] |

| Molecular Weight | 481.73 g/mol | [1] |

| IUPAC Name | Tetrabutylazanium;tetrabutylboranuide | [1] |

| Melting Point | 106-109 °C (lit.) | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in many organic solvents. |

Diagram 1: Molecular Structure of Tetrabutylammonium Tetrabutylborate

Caption: Ionic structure of tetrabutylammonium tetrabutylborate.

High-Yield Synthesis Protocol

The synthesis of tetrabutylammonium tetrabutylborate can be achieved in high yield through a straightforward two-step process. The causality behind this experimental design lies in the initial formation of a lithium tetrabutylborate intermediate, which is then subjected to a salt metathesis reaction with tetrabutylammonium bromide. This protocol is designed to be self-validating through the isolation of a crystalline product with a sharp melting point and characteristic spectroscopic data.

Diagram 2: Synthesis Workflow

Caption: High-yield synthesis of tetrabutylammonium tetrabutylborate.

Experimental Protocol:

Materials:

-

Tributylborane (1.0 M solution in THF)

-

n-Butyllithium (2.5 M solution in hexanes)

-

Tetrabutylammonium bromide

-

Anhydrous hexanes

-

Deionized water

-

Acetone

-

Nitrogen gas supply

-

Standard Schlenk line glassware

Procedure:

-

Step 1: Formation of Lithium Tetrabutylborate.

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, add tributylborane solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add an equimolar amount of n-butyllithium solution dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution contains lithium tetrabutylborate.

-

-

Step 2: Salt Metathesis and Precipitation.

-

In a separate beaker, dissolve tetrabutylammonium bromide in a minimal amount of deionized water.

-

Add the aqueous solution of tetrabutylammonium bromide to the lithium tetrabutylborate solution with vigorous stirring.

-

A white precipitate of tetrabutylammonium tetrabutylborate will form immediately.

-

-

Step 3: Isolation and Purification.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove any lithium bromide and unreacted starting materials.

-

Recrystallize the crude product from a mixture of acetone and water to obtain pure, crystalline tetrabutylammonium tetrabutylborate.

-

Dry the purified product under vacuum.

-

Spectroscopic Characterization

The identity and purity of the synthesized tetrabutylammonium tetrabutylborate can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the upfield region corresponding to the butyl chains of both the cation and the anion. The signals for the protons on the carbons attached to the nitrogen and boron atoms will be the most downfield among the aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four different carbon environments in the butyl chains of both the cation and the anion.[2][3][4]

-

¹¹B NMR: The boron-11 NMR spectrum is a crucial tool for characterizing this compound. It should exhibit a single, sharp resonance in the region characteristic of tetra-coordinate boron atoms, confirming the formation of the tetrabutylborate anion.[5][6][7][8] The chemical shift of tetraalkylborates is typically observed in the range of -15 to -22 ppm.[5]

Applications in Research and Development

The unique properties of tetrabutylammonium tetrabutylborate, namely its large ionic size and the non-coordinating nature of its constituent ions, make it a valuable tool in several areas of chemical research, with potential applications in drug development processes.

4.1. Non-Coordinating Electrolyte in Electrochemistry

In electrochemical studies, the choice of supporting electrolyte is critical as it can significantly influence the reaction under investigation. Tetrabutylammonium tetrabutylborate serves as an excellent "bulky" and non-coordinating electrolyte.

-

Minimizing Ion Pairing: The large size of both the cation and anion leads to very weak ion pairing in solution. This ensures that the electroactive species is not unduly influenced by the electrolyte, providing a more accurate picture of its intrinsic redox properties. This is particularly important in the study of sensitive organometallic complexes or in the development of electrochemical sensors for pharmaceutical analysis.

-

Wide Electrochemical Window: The high stability of the tetrabutylammonium cation and the tetrabutylborate anion results in a wide potential window where the electrolyte itself does not undergo oxidation or reduction. This allows for the study of a broader range of electrochemical processes.

4.2. Phase-Transfer Catalysis

While tetrabutylammonium bromide is a more common phase-transfer catalyst, the tetrabutylborate salt can be employed in specific applications where the presence of a halide ion is undesirable.[9][10] Its high solubility in many organic solvents facilitates the transfer of anionic reagents from an aqueous or solid phase into the organic reaction medium.[9] This can be advantageous in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where avoiding halide contamination is crucial.

4.3. Role in Stabilizing Reactive Species

The bulky tetrabutylammonium cation can play a role in stabilizing reactive intermediates in solution. This has been observed in the context of Na-O₂ batteries, where bulky cations like tetrabutylammonium facilitate the stabilization of sodium superoxide. This principle could be extended to organic reactions where the stabilization of anionic intermediates is key to controlling reaction pathways and improving product selectivity in the synthesis of drug candidates.

Safety and Handling

Tetrabutylammonium tetrabutylborate is classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

-

Conclusion

Tetrabutylammonium tetrabutylborate is a specialty chemical with unique properties that make it a valuable tool for researchers and scientists, particularly in the fields of electrochemistry and organic synthesis. Its role as a bulky, non-coordinating electrolyte is of significant interest for fundamental electrochemical studies and the development of analytical methods relevant to the pharmaceutical industry. The high-yield synthesis protocol provided herein allows for its accessible preparation in a laboratory setting. As research into novel synthetic methodologies and advanced materials continues, the applications for this and other specialized ionic compounds are expected to expand.

References

-

11B NMR Chemical Shifts - SDSU Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

11B NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Retrieved January 22, 2026, from [Link].

-

Boron NMR. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 22, 2026, from [Link]

-

NMR Periodic Table: Boron NMR - IMSERC. (n.d.). Retrieved January 22, 2026, from [Link]

-

S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE - YouTube. (2021, February 2). Retrieved January 22, 2026, from [Link]

-

Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides - The Royal Society of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tetrabutylammonium bromide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. (2020, December 14). Retrieved January 22, 2026, from [Link]

-

Tetrabutylammonium tetrabutylborate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tetrabutylammonium tetrabutylborate | C32H72BN | CID 11123692 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Chemistry of Catalysis: Understanding the Applications of Tetrabutylammonium Iodide. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Role of Tetrabutylammonium Iodide in Catalysis and Ionic Liquids. (n.d.). Retrieved January 22, 2026, from [Link]

-

Thermal Decomposition of Tetrabutylammonium – tetrafluoroborate, hexafluorophosphate and perchlorate - Journal of Applicable Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) Thermal Decomposition of Tetrabutylammonium - Tetrafluoroborate, Hexafluorophosphate and Perchlorate - ResearchGate. (2015, May 1). Retrieved January 22, 2026, from [Link]

-

(PDF) Thermal properties of tetrabutylammonium bromotrichloro-, tribromochloro- and tetrabromoferrates(III) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Three-Coordinated Boron-11 Chemical Shifts in Borates - SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. (n.d.). Retrieved January 22, 2026, from [Link]

-

13.5: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2023, May 4). Retrieved January 22, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 22, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 22, 2026, from [Link]

-

A High‐Voltage n‐type Organic Cathode Materials Enabled by Tetraalkylammonium Complexing Agents for Aqueous Zinc‐Ion Batteries - PMC - NIH. (2024, October 24). Retrieved January 22, 2026, from [Link]

-

Comparative Degradation Kinetic Studies of Tetrabutyl- ammonium Tribromide (TBATB) and Cetyltrimethyl. (2014, November 8). Retrieved January 22, 2026, from [Link]

-

Comparison of the Conductivity Properties of the Tetrabutylammonium Salt of Tetrakis(pentafluorophenyl)borate Anion with Those of Traditional Supporting Electrolyte Anions in Nonaqueous Solvents - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Computational Studies of Ion Pairing. 10. Ion Pairing between Tetrabutylammonium ion and Inorganic Ions: A General Motif Confirmed - ResearchGate. (2015, March). Retrieved January 22, 2026, from [Link]

-

Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

How do I remove tetrabutylammonium perchlorate from an organic synthesis? (2019, June 5). Retrieved January 22, 2026, from [Link]

-

Studies of ion solvation and ion association of n-tetrabutylammonium hexafluorophosphate and n-tetrabutylammonium tetraphenylborate in various solvents | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Thermal Decomposition of Tetraalkylammonium pertechnetates 1987 Engl transl. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tetrabutylammonium - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Tetrabutylammonium tetrabutylborate | C32H72BN | CID 11123692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 9. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 10. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles [mdpi.com]

A-Z Guide to Initial Investigations of Weakly Coordinating Anions

Abstract

This technical guide provides a comprehensive overview of the foundational principles and experimental methodologies crucial for the initial investigation of weakly coordinating anions (WCAs). Designed for researchers, scientists, and professionals in drug development and catalysis, this document moves beyond simple procedural lists to explain the causal relationships behind experimental choices. We will explore the core design tenets of WCAs, detail their synthesis and purification, and provide in-depth protocols for their definitive characterization. By integrating spectroscopic, electrochemical, and structural analysis, this guide establishes a self-validating workflow to confirm the synthesis of a true WCA, capable of stabilizing highly reactive cations and enabling novel chemical transformations.

Introduction: The Pursuit of the "Innocent" Counterion

In the realm of chemistry, cations are often the stars of the show—the reactive intermediates, the catalytic centers, the pharmacophores. However, their performance is inextricably linked to their counterion. A strongly coordinating anion can bind to the cation, neutralizing its charge, altering its geometry, and quenching its reactivity. The ideal counterion is a mere "spectator," maintaining charge neutrality without interfering—a concept that has driven the development of weakly coordinating anions (WCAs).[1]

True "non-coordination" is a theoretical impossibility in condensed phases; there will always be electrostatic interactions.[1][2] The goal of WCA design is to replace a few strong, localized cation-anion interactions with numerous weak, delocalized ones.[1][3] This is achieved by creating large, chemically robust anions where the negative charge is distributed over a vast surface area, often shielded by an inert periphery (e.g., fluorine atoms).[3] The result is an anion with very low basicity and nucleophilicity, incapable of forming strong dative bonds with the cation.[1]

The ability to synthesize and validate novel WCAs is paramount for advancing fields that rely on highly electrophilic or coordinatively unsaturated cationic species, including:

-

Homogeneous Catalysis: Stabilizing cationic metal centers for olefin polymerization and other transformations.[4][5]

-

Materials Science: Forming salts with unique properties, such as ionic liquids and electrolytes for next-generation batteries.[6][7]

-

Fundamental Chemistry: Isolating and studying highly reactive "gas-phase" cations in solution and the solid state.[1][4]

This guide provides the foundational knowledge to confidently embark on the initial synthesis and rigorous characterization of a putative WCA.

The Pillars of WCA Design

The efficacy of a WCA is not accidental; it is the result of deliberate molecular design rooted in three core principles. A successful WCA must possess a combination of steric bulk, extensive charge delocalization, and high chemical inertness.

-

Steric Bulk: A large ionic radius is the first line of defense against coordination. By physically separating the core charge-bearing atoms from the cation, steric hindrance minimizes orbital overlap and strong electrostatic interactions. This is often achieved by using bulky ligands like perfluorinated aryl (e.g., -C₆F₅) or alkoxy (e.g., -OC(CF₃)₃) groups.[3][8]

-

Charge Delocalization: The negative charge must not be concentrated on any single atom. Effective WCAs spread the charge over many atoms through resonance and inductive effects. This is why borates ([B(Ar)₄]⁻) and aluminates ([Al(OR)₄]⁻) are common motifs; the charge is formally on the central atom but is delocalized over the entire periphery of the molecule.[3][9]

-

Chemical Inertness: A WCA must be robust enough to survive in the presence of the highly reactive cations it is designed to stabilize.[4] This requires strong, non-polarizable covalent bonds (like C-F bonds) that are resistant to oxidation, reduction, and attack by strong electrophiles or acids.[3]

The interplay of these principles dictates the anion's position on the spectrum from strongly coordinating to weakly coordinating.

Caption: Core principles guiding the design of an effective WCA.

Synthesis and Purification: A Case Study of [B(C₆F₅)₄]⁻

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is arguably the most iconic and widely used WCA.[5] Its synthesis serves as an excellent practical example of the strategies involved.

The most common route involves the reaction of tris(pentafluorophenyl)borane, B(C₆F₅)₃, a powerful Lewis acid, with a source of the pentafluorophenyl anion.[10][11]

Protocol: Synthesis of Sodium Tetrakis(pentafluorophenyl)borate (Na[B(C₆F₅)₄])

-

Preparation of Pentafluorophenyl Grignard Reagent:

-

Rationale: This step creates the nucleophilic C₆F₅⁻ source. Magnesium is used to perform an oxidative insertion into the C-Br bond of bromopentafluorobenzene.

-

Procedure: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of bromopentafluorobenzene in anhydrous diethyl ether dropwise. An iodine crystal may be needed to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath. The formation of the Grignard reagent, C₆F₅MgBr, is indicated by the consumption of the magnesium and a change in color.

-

-

Formation of the Borate Salt:

-

Rationale: The highly Lewis acidic B(C₆F₅)₃ readily accepts the C₆F₅⁻ anion from the Grignar reagent to form the desired borate.

-

Procedure: In a separate flame-dried flask, dissolve tris(pentafluorophenyl)borane (B(C₆F₅)₃) in anhydrous diethyl ether. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent solution via cannula. The reaction is typically rapid.

-

-

Metathesis to the Sodium Salt:

-

Rationale: The initial product is the magnesium salt. For many applications, an alkali metal salt is more useful. A salt metathesis reaction with a sodium salt having a highly insoluble magnesium byproduct (like NaF or Na₂CO₃) drives the reaction to completion.

-

Procedure: After the initial reaction is complete, add an aqueous solution of sodium carbonate. Stir vigorously. The desired sodium borate salt will preferentially dissolve in the organic layer, while magnesium salts precipitate.

-

-

Workup and Purification:

-

Rationale: Purification is critical to remove any unreacted starting materials or side products that could compromise the "weakly coordinating" nature of the final product.

-

Procedure: Separate the organic layer. Wash it several times with deionized water to remove inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting white solid can be further purified by recrystallization from a suitable solvent system, such as a toluene/hexane mixture. Purity should be confirmed by NMR spectroscopy and elemental analysis.

-

The Characterization Workflow: Proving Weak Coordination

Synthesizing a molecule with the correct formula is only the first step. A rigorous, multi-technique workflow is required to validate that the anion is truly weakly coordinating.

Caption: A logical workflow for the initial characterization of a new WCA.

Spectroscopic Evidence: NMR and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for probing cation-anion interactions in solution.[12] The chemical shifts of nuclei on both the cation and the anion are sensitive to their immediate electronic environment.[13]

-

Causality: If an anion is strongly coordinating, it will perturb the electron density around the cation's nuclei, causing a significant change in their chemical shifts compared to a salt with a known WCA. Conversely, the cation can perturb the anion's nuclei. For fluorinated anions like [B(C₆F₅)₄]⁻, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[14]

-

Protocol: Probing Interaction via ¹H and ¹⁹F NMR

-

Prepare Samples: Create a series of NMR samples of a salt containing a probe cation (e.g., a phosphonium or ammonium salt) with your newly synthesized anion in a non-coordinating solvent (e.g., CD₂Cl₂). As a control, prepare a sample of the same cation with a well-established WCA like [B(C₆F₅)₄]⁻.

-

Acquire Spectra: Obtain high-resolution ¹H and ¹⁹F NMR spectra for all samples under identical conditions (temperature, concentration).

-

Analyze Data: Compare the ¹H chemical shifts of the cation's protons in the presence of your new anion versus the control WCA. Minimal deviation (Δδ < 0.1 ppm) suggests weak interaction. Similarly, compare the ¹⁹F NMR signals of your anion to a reference salt (e.g., the sodium salt). Significant shifts may indicate a specific interaction with the cation.[14]

-

Infrared (IR) and Raman Spectroscopy can detect changes in the vibrational modes of a cation upon interaction with an anion. A strong coordination bond will alter the bond strengths within the cation, leading to shifts in its characteristic vibrational frequencies.

Electrochemical Characterization

Conductivity Measurement provides quantitative data on the degree of ion pairing in solution.[6] In solvents of low to medium polarity, salts can exist as free ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). A salt with a true WCA will be more dissociated into free ions, leading to higher molar conductivity.

-

Causality: The conductivity of a solution depends on the number of charge carriers and their mobility.[15] Strong ion pairing reduces the number of free ions, thus lowering conductivity.[16] By measuring conductivity across a range of concentrations, one can assess the dissociation equilibrium.

-

Protocol: Molar Conductivity Measurement

-

Instrumentation: Use a high-precision conductivity meter and a probe suitable for non-aqueous, low-conductivity solutions.[17]

-

Sample Preparation: Prepare a stock solution of the salt in a dry, low-polarity solvent (e.g., THF or dichloromethane). Perform a series of serial dilutions to obtain solutions with concentrations spanning several orders of magnitude (e.g., 10⁻² M to 10⁻⁵ M).

-